molecular formula C14H13ClO2 B6372062 5-(4-Chloro-2-methoxyphenyl)-2-methylphenol, 95% CAS No. 1261952-16-2

5-(4-Chloro-2-methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6372062
CAS RN: 1261952-16-2
M. Wt: 248.70 g/mol
InChI Key: MFPSZPVFDWQHHD-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-methylphenol, 95% (also known as 4-Chloro-2-methoxy-5-methylphenol or 4-Chloro-2-methoxy-5-methylphenol, 95%) is an organic chemical compound that has a wide range of applications in the scientific research field. Its unique properties make it especially useful in the fields of organic synthesis, biochemistry, and pharmacology. This compound is also known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-Chloro-2-methoxy-5-methylphenol, 95% is widely used in scientific research for the synthesis of various organic compounds. It is commonly used as a starting material for the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of various dyes, pigments, and other materials used in the textile industry. Additionally, this compound is used in the synthesis of various polymers and other materials used in the plastics industry.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-methylphenol, 95% is not well understood. However, it is believed to interact with a variety of cellular targets, including enzymes, receptors, and other proteins. It is also thought to interact with DNA and other nucleic acids, as well as with cellular membranes. Additionally, this compound is thought to have antioxidant activity, which may be responsible for its wide range of biochemical and physiological effects.
Biochemical and Physiological Effects
4-Chloro-2-methoxy-5-methylphenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, this compound has been shown to have anti-oxidant and anti-diabetic effects. It has also been shown to have neuroprotective properties, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-Chloro-2-methoxy-5-methylphenol, 95% has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory settings. However, one of the main limitations of this compound is its toxicity. This compound can be toxic if it is not handled properly and should be used with caution. Additionally, this compound has a limited shelf life and should be stored in a cool, dry place.

Future Directions

The future of 4-Chloro-2-methoxy-5-methylphenol, 95% is promising. It has a wide range of applications in the scientific research field and its unique properties make it especially useful in the fields of organic synthesis, biochemistry, and pharmacology. Additionally, this compound has a wide range of biochemical and physiological effects and could potentially be used in the development of new drugs and therapies. Additionally, this compound could be used in the development of new materials for use in the plastics and textile industries. Finally, this compound could be used in the development of new dyes and pigments for use in the cosmetics industry.

Synthesis Methods

The synthesis of 4-Chloro-2-methoxy-5-methylphenol, 95% is usually accomplished through a two-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde and 2-methylphenol in the presence of a base catalyst. This reaction produces 4-chloro-2-methoxy-5-methylphenol, which is then purified by recrystallization. The second step involves the oxidation of the 4-chloro-2-methoxy-5-methylphenol to produce 4-chloro-2-methoxy-5-methylphenol, 95%. This reaction is typically carried out using a strong oxidizing agent such as sodium hypochlorite or potassium permanganate.

properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-4-10(7-13(9)16)12-6-5-11(15)8-14(12)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPSZPVFDWQHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683936
Record name 4'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-16-2
Record name 4'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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